molecular formula C20H14O2 B189178 RCL S264873 CAS No. 1711-46-2

RCL S264873

Cat. No.: B189178
CAS No.: 1711-46-2
M. Wt: 286.3 g/mol
InChI Key: WHGYFGNRTSDCBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RCL S264873 is a complex organic compound characterized by its unique pentacyclic structure

Preparation Methods

The synthesis of RCL S264873 typically involves multi-step organic reactions. The synthetic routes often start with simpler cyclic compounds, which undergo a series of cyclization and functionalization reactions under controlled conditions. Industrial production methods may involve the use of catalysts and high-pressure reactors to optimize yield and purity.

Chemical Reactions Analysis

RCL S264873 can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Halogenation reactions can introduce halogen atoms into the compound, while nucleophilic substitution can replace functional groups with nucleophiles.

Scientific Research Applications

RCL S264873 has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in the study of molecular interactions and enzyme activity.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design and development.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of RCL S264873 involves its interaction with molecular targets through its multiple reactive sites. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The compound’s structure allows it to fit into specific binding sites on enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

RCL S264873 can be compared with other similar compounds, such as:

This compound stands out due to its specific functional groups and the resulting unique chemical behavior.

Properties

CAS No.

1711-46-2

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

pentacyclo[6.6.6.02,7.09,14.015,20]icosa-4,9,11,13,15,17,19-heptaene-3,6-dione

InChI

InChI=1S/C20H14O2/c21-15-9-10-16(22)20-18-12-6-2-1-5-11(12)17(19(15)20)13-7-3-4-8-14(13)18/h1-10,17-20H

InChI Key

WHGYFGNRTSDCBM-UHFFFAOYSA-N

SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O

Canonical SMILES

C1=CC=C2C3C4C(C(C2=C1)C5=CC=CC=C35)C(=O)C=CC4=O

1711-46-2

Origin of Product

United States

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